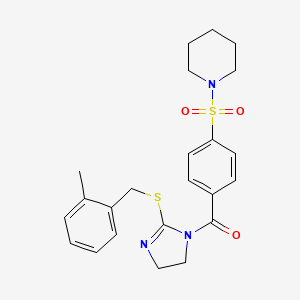

4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

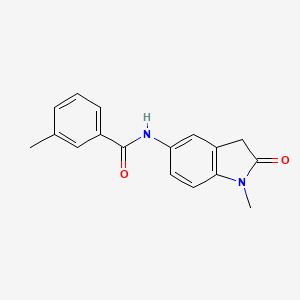

4-Nitrophenyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C16H9NO6 . It is a derivative of chromene, a type of heterocyclic compound that is widely present in natural products and synthetic organic molecules .

Synthesis Analysis

The synthesis of chromene derivatives, including this compound, has been a subject of research due to their biological activities . A common method involves a one-pot synthesis via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions . This synthesis is carried out in an environmentally friendly medium (ethanol–water, 3:1 v/v) and involves a group-assisted purification process .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a chromene ring, a nitrophenyl group, and a carboxylate group . The compound has a molecular weight of 310.268 .Scientific Research Applications

Antiproliferative Activities

Compounds related to 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate, like 3-nitro-2H-chromenes derivatives, have been studied for their antiproliferative activities against various human solid tumor cell lines. A study showed that these compounds exhibit activities in the low micromolar range, with some being more effective than standard pharmacological references. This highlights their potential as antitumor agents (Luque-Agudo et al., 2019).

Synthesis Methodologies

Research into the alcohol-mediated synthesis of flavone-3-carboxylate derivatives from 4-hydroxycoumarins and β-nitroalkenes has provided insights into novel synthetic pathways. The transformation involves the in situ formation of a Michael adduct, followed by alkoxide ion-mediated rearrangement, showcasing innovative approaches to synthesizing chromene derivatives (Zanwar et al., 2012).

Fluorescent Probes for Imaging

A study introduced a near-infrared fluorescent probe based on chromene derivatives for the imaging of nitroxyl (HNO) in living cells. The probe's rapid response and suitability for biological imaging underscore the utility of chromene-based compounds in developing sensitive detection assays for biological systems (Zhang et al., 2020).

Antibacterial Effects

The synthesis and evaluation of new derivatives of 4-hydroxy-chromen-2-one have shown significant antibacterial activities against various bacterial strains, suggesting their potential in developing new antibacterial agents. These findings emphasize the role of chromene derivatives in addressing bacterial resistance issues (Behrami & Dobroshi, 2019).

Future Directions

Mechanism of Action

Target of Action

It is known that some coumarin derivatives, which this compound is a part of, have been reported to exhibit antimicrobial properties . They have been found to inhibit DNA Gyrase, an enzyme involved in bacterial DNA replication .

Mode of Action

Some coumarin derivatives have been found to interact with their targets, such as dna gyrase, leading to inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the enzyme, thereby inhibiting bacterial growth .

Biochemical Pathways

It can be inferred from the antimicrobial activity of some coumarin derivatives that they may affect the dna replication pathway in bacteria by inhibiting dna gyrase .

Result of Action

Based on the antimicrobial activity of some coumarin derivatives, it can be inferred that this compound may lead to the inhibition of bacterial growth by disrupting dna replication .

Properties

IUPAC Name |

(4-nitrophenyl) 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO6/c18-15(22-12-7-5-11(6-8-12)17(20)21)13-9-10-3-1-2-4-14(10)23-16(13)19/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMGBVCHPRDPPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-(3-methoxyphenyl)-N-[2-morpholin-4-yl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2444615.png)

![2,4-dimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2444616.png)

dimethylsilane](/img/structure/B2444621.png)

![3-(3,5-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2444624.png)

![3-(2-Furylmethylthio)-1-(2-thienyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2444628.png)

![4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B2444629.png)